

Morolic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Morolic Acid*

Cat. No.: *B161997*

[Get Quote](#)

IUPAC Name: (4aS,6aR,6aR,6bR,8aR,10S,12aR,14aS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13,14,14a-tetradecahydropicene-4a-carboxylic acid. [1]

Core Data Summary

This section provides a summary of the key quantitative data for **morolic acid**, a pentacyclic triterpenoid of significant interest in pharmacological research. The data is presented in a structured format to facilitate easy comparison and reference.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of **morolic acid**.

Property	Value	Source
Molecular Formula	C ₃₀ H ₄₈ O ₃	PubChem[1]
Molecular Weight	456.7 g/mol	PubChem[1]
XLogP3	7.7	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Exact Mass	456.36034539 g/mol	PubChem[1]
Monoisotopic Mass	456.36034539 g/mol	PubChem[1]
Topological Polar Surface Area	57.5 Å ²	PubChem[1]
Heavy Atom Count	33	PubChem[1]
Complexity	885	PubChem[1]

Biological Activity Data

Morolic acid and its derivatives have demonstrated a range of biological activities. The following table presents a selection of quantitative data from various studies.

Activity	Cell Line/Target	Measurement	Value	Source
Anti-HIV-1 Activity (Morolic acid derivative 19)	MT-4 cells	EC ₅₀	57.0 ± 4.1 μM	Molecules[2]
Anti-HIV-1 Activity (Morolic acid derivative 20)	MT-4 cells	EC ₅₀	17.8 ± 2.1 μM	Molecules[2]
Anti-HIV-1 Activity (Morolic acid derivative 23)	MT-4 cells	EC ₅₀	12.6 ± 0.82 μM	Molecules[2]
Cytotoxicity (Morolic acid derivative 20)	MT-4 cells	CC ₅₀	41.0 ± 5.2 μM	Molecules[2]
Cytotoxicity (Morolic acid derivative 23)	MT-4 cells	CC ₅₀	38.0 ± 4.2 μM	Molecules[2]
Antimicrobial Activity (Morolic acid derivative 16)	S. aureus	Inhibition	99.6% at 62.5 μM	Molecules[2]
Antimicrobial Activity (Morolic acid derivative 16)	E. faecalis	Inhibition	85% at 250 μM	Molecules[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the evaluation of **morolic acid** and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a widely used method for assessing the cytotoxic effects of a compound on cultured cells.

Materials:

- Target cancer cell lines
- Complete culture medium (e.g., DMEM with 10% FBS)
- **Morolic acid** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well flat-bottomed plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of **morolic acid** in serum-free medium. Remove the culture medium from the wells and add 100 μ L of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest **morolic acid** concentration) and a blank control (medium only).
- Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
- MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

- Solubilization: Carefully remove the medium and add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antiviral Assay (CPE Reduction Assay)

This assay is used to evaluate the ability of a compound to inhibit the cytopathic effect (CPE) of a virus on host cells.

Materials:

- Host cell line susceptible to the virus (e.g., Vero cells)
- Virus stock
- **Morolic acid** stock solution (in DMSO)
- Culture medium (e.g., MEM with 2% FBS)
- 96-well plates
- Staining solution (e.g., crystal violet or neutral red)

Procedure:

- Cell Seeding: Seed host cells into 96-well plates to form a confluent monolayer.
- Compound and Virus Addition: Prepare serial dilutions of **morolic acid** in culture medium. Add the diluted compound to the cell monolayers, followed by the addition of the virus at a predetermined multiplicity of infection (MOI). Include a virus control (cells with virus but no

compound), a cell control (cells with no virus or compound), and a compound toxicity control (cells with the compound but no virus).

- Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until CPE is observed in at least 80% of the virus control wells.
- Staining: Remove the medium and stain the cells with a staining solution. After a suitable incubation period, wash the plates to remove excess stain.
- Quantification: The amount of stain retained by the viable cells is quantified by measuring the absorbance at a specific wavelength using a microplate reader.
- Data Analysis: The antiviral activity is expressed as the concentration of the compound that inhibits CPE by 50% (EC₅₀). The cytotoxicity of the compound is determined from the compound toxicity control wells and is expressed as the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.

In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

This assay is a simple and widely used method to screen for anti-inflammatory activity.

Materials:

- Bovine serum albumin (BSA) or egg albumin
- Phosphate buffered saline (PBS), pH 6.4
- **Morolic acid** stock solution (in a suitable solvent)
- Spectrophotometer

Procedure:

- Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of various concentrations of **morolic acid**. A control group is prepared with the vehicle instead of the **morolic acid** solution.

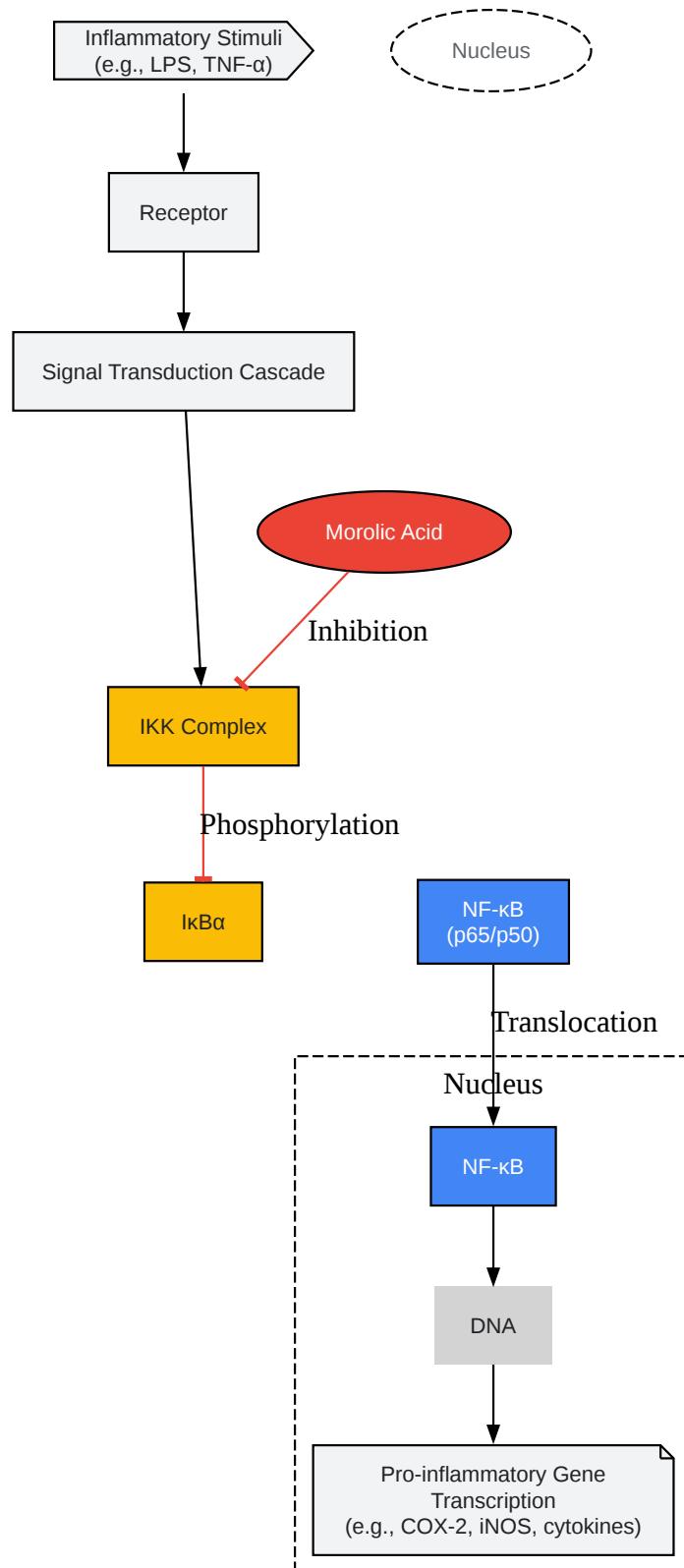
- Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.
- Heat-induced Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.
- Absorbance Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.
- Data Analysis: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of denaturation, can then be determined.

Signaling Pathways and Experimental Workflows

This section provides visual representations of key pathways and workflows related to **morolic acid** research.

Biosynthetic Pathway of Morolic Acid in Engineered *Saccharomyces cerevisiae*

The following diagram illustrates the engineered biosynthetic pathway for the production of **morolic acid** in *Saccharomyces cerevisiae*. This pathway utilizes enzymes from different plant sources to convert native yeast metabolites into **morolic acid**.



[Click to download full resolution via product page](#)

Caption: Engineered biosynthetic pathway of **morolic acid** in *S. cerevisiae*.

Postulated Anti-inflammatory Signaling Pathway of Morolic Acid

Based on studies of structurally related pentacyclic triterpenoids, such as ursolic acid and oleanolic acid, **morolic acid** is postulated to exert its anti-inflammatory effects through the inhibition of the NF- κ B signaling pathway. The following diagram illustrates this proposed mechanism.

[Click to download full resolution via product page](#)

Caption: Postulated inhibition of the NF-κB pathway by **morolic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structural Optimization and Improving Antitumor Potential of Moreollic Acid from Gamboge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of the bioactive plant-derived triterpenoid morolic acid in engineered *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Morolic Acid: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b161997#morolic-acid-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

